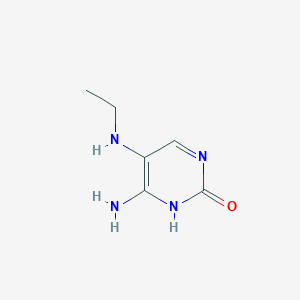
4-Amino-5-(ethylamino)pyrimidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(ethylamino)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(ethylamino)pyrimidin-2-ol typically involves the condensation of appropriate precursors. One common method is the reaction of 4-amino-2-hydroxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-(ethylamino)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of pyrimidine.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-(ethylamino)pyrimidin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 4-Amino-5-(ethylamino)pyrimidin-2-ol involves its interaction with specific molecular targets. In biological systems, it can mimic the structure of nucleic acid bases, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit specific enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-hydroxypyrimidine: Shares a similar core structure but lacks the ethylamino group.
2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-5-(ethylamino)pyrimidin-2-ol is unique due to the presence of both amino and ethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in medicinal research .
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
6-amino-5-(ethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-2-8-4-3-9-6(11)10-5(4)7/h3,8H,2H2,1H3,(H3,7,9,10,11) |
InChI-Schlüssel |
UWGMFKMYEYNHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(NC(=O)N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


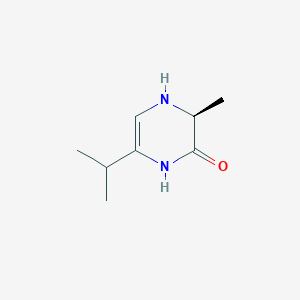
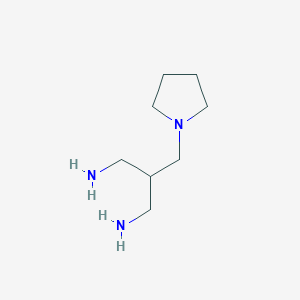

![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
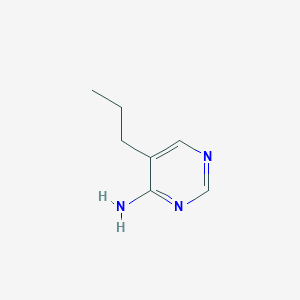

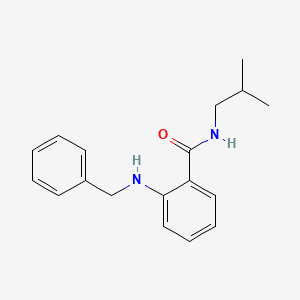
![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)




